8-Methylquinolin-5-amine
Overview
Description
8-Methylquinolin-5-amine is an organic compound with the chemical formula C10H10N2. It is a solid with a white or yellowish crystalline form and is insoluble in water at room temperature but can be dissolved in organic solvents such as ethanol and dimethylformamide . This compound has significant applications in the field of medicine, particularly as a drug intermediate for the synthesis of antiviral, anti-tumor, and antibacterial drugs .
Mechanism of Action
8-Methylquinolin-5-amine: is a compound with potential broad-spectrum anti-infective properties. Although specific targets have not been explicitly mentioned in the available literature, it likely interacts with essential cellular components or enzymes within pathogens. These interactions play a crucial role in inhibiting the growth and survival of infectious agents.
Action Environment:
Environmental factors (e.g., pH, temperature) can influence its stability, efficacy, and bioavailability. For example:
For more details, you can refer to the published article. If you have any other questions, feel free to ask!
Biochemical Analysis
Biochemical Properties
8-Methylquinolin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can influence the metabolism of other compounds and affect cellular processes . Additionally, this compound can bind to specific proteins, altering their function and activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . This modulation can lead to changes in gene expression and metabolic activity, impacting cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the rate of biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways and improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. These factors determine the compound’s effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization is essential for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, ultimately influencing its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Methylquinolin-5-amine involves the reaction of pyridine with methylmagnesium chloride to produce 8-methyl-quinoline, which is then reacted with ammonia to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinoline derivatives with additional oxygen-containing groups, while substitution reactions can yield halogenated quinoline derivatives .
Scientific Research Applications
8-Methylquinolin-5-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is used in the development of drugs for treating infections and cancer.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with various biological activities.
8-Aminoquinoline: Known for its antimalarial properties.
2-Chloro-8-methylquinoline: Exhibits anticancer activity.
Uniqueness: 8-Methylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of a wide range of biologically active compounds makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
8-methylquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPIITVELSUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308025 | |
Record name | 8-methylquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-40-2 | |
Record name | 5-Amino-8-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50358-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 201508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50358-40-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methylquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methyl-5-quinolinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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